Panaxydol

概要

説明

Panaxydol is a biologically active compound derived from the rhizomes of Panax notoginseng, a traditional Chinese medicinal plant. It belongs to the class of polyacetylenes and is known for its potent pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions

Panaxydol can be extracted from Panax notoginseng using various methods. One common method involves percolation with an aqueous alcohol solution (60%) followed by concentration under vacuum to dryness . Another method involves the use of methanol in a shaking method at 55°C or a soxhlet extraction method at 80°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Panax notoginseng roots. The roots are aged in ethanol and butylene glycol (70% aqueous) for six weeks before filtering and evaporating the ethanol . This process ensures a high yield of this compound and other polyacetylenes.

化学反応の分析

Types of Reactions

Panaxydol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohol derivatives.

科学的研究の応用

Antitumor Activity

Panaxydol has been extensively studied for its potential in cancer therapy. Research indicates that it induces apoptosis in cancer cells through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. In vivo studies have demonstrated that this compound effectively suppresses tumor growth in various mouse models:

- Mechanism of Action : this compound activates EGFR, leading to increased intracellular calcium levels and the activation of p38 mitogen-activated protein kinases (MAPK) pathways, which are crucial for apoptosis in cancer cells .

- Case Study : A study reported that this compound significantly inhibited tumor growth in syngeneic and xenogeneic mouse models, suggesting its potential as an anticancer agent, particularly for EGFR-dependent tumors .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in various studies. It has shown promise in promoting nerve regeneration and protecting neurons from oxidative stress:

- Nerve Regeneration : In a study involving a sciatic nerve transection model in rats, this compound enhanced sensory and motor recovery by promoting myelination of regenerated nerve fibers .

- Mechanism : this compound protects neurons from nitric oxide-induced damage by modulating apoptotic pathways and stimulating neurotrophic factor secretion from Schwann cells .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Acute Lung Injury : Research demonstrated that this compound attenuates lipopolysaccharide (LPS)-induced acute lung injury by inhibiting inflammation and ferroptosis, a regulated form of necrosis associated with inflammation .

- Biochemical Impact : In studies involving forced swimming tests in rats, this compound reduced serum levels of lactate dehydrogenase (LDH), indicating its potential to mitigate exercise-induced fatigue and inflammation .

Anti-Fatigue Effects

The compound has also been investigated for its anti-fatigue properties:

- Experimental Findings : In forced swimming tests with rats, administration of this compound significantly increased swimming endurance compared to control groups. This effect was correlated with reduced biochemical markers associated with fatigue .

- Mechanism : The reduction in serum LDH levels suggests that this compound may enhance physical performance by modulating metabolic responses during exertion .

Summary of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Antitumor | EGFR activation; ER stress induction | Suppresses tumor growth in mouse models; induces apoptosis in cancer cells |

| Neuroprotective | Modulation of apoptotic pathways; stimulation of neurotrophic factors | Promotes nerve regeneration; protects neurons from oxidative damage |

| Anti-inflammatory | Inhibition of LPS-induced inflammation; modulation of ferroptosis | Reduces pulmonary inflammation in acute lung injury models |

| Anti-fatigue | Reduction of metabolic markers associated with fatigue | Enhances endurance in forced swimming tests; lowers serum LDH levels |

作用機序

Panaxydol exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the rapid increase in cytoplasmic calcium ion concentration, leading to the activation of p38 and JNK pathways . This activation results in apoptosis of cancer cells and neuroprotection in nerve cells.

類似化合物との比較

Similar Compounds

Panaxynol: Another polyacetylene compound found in Panax ginseng with similar anti-cancer properties.

Falcarinol: A polyacetylene found in carrots and other plants, known for its anti-inflammatory and anti-cancer effects.

Uniqueness of Panaxydol

This compound is unique due to its high potency against cancer cells and its ability to promote nerve regeneration . Unlike other similar compounds, this compound has a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications.

生物活性

Panaxydol, a polyacetylene compound derived from Panax ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the mechanisms through which this compound exerts its effects, supported by data tables and relevant case studies.

1. Anticancer Properties

This compound has been shown to induce apoptosis in cancer cells, primarily through the activation of the Epithelial Growth Factor Receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress. In a study involving MCF-7 breast cancer cells, this compound was found to activate EGFR, leading to increased intracellular calcium levels and triggering a cascade of signaling pathways that culminate in apoptosis. This mechanism was validated in vivo, where this compound significantly suppressed tumor growth in mouse models .

2. Neuroprotective Effects

Research indicates that this compound promotes nerve regeneration and protects against neuronal injury. In a study involving Schwann cells (SCs), this compound enhanced the secretion of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival and repair . Furthermore, it was demonstrated that this compound significantly improved sensory and motor function recovery in a rat model of sciatic nerve transection .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Effects in Lung Cancer

In a study focused on non-small cell lung cancer (NSCLC), treatment with this compound resulted in cell cycle arrest at the G1 phase, accompanied by downregulation of cyclin D1 and upregulation of p21, indicating its potential as an anticancer agent .

Case Study 2: Acute Lung Injury

this compound was tested in a model of acute lung injury induced by lipopolysaccharides (LPS). The results showed that this compound significantly reduced pulmonary edema and inflammation while inhibiting ferroptosis, suggesting its therapeutic potential in managing inflammatory lung diseases .

特性

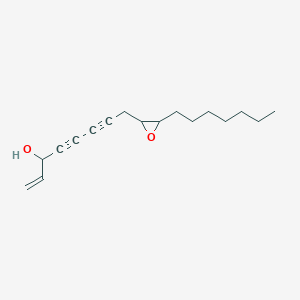

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。